molecular formula C18H14ClNO3S B3481718 3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B3481718
M. Wt: 359.8 g/mol
InChI Key: YIPOKIRCHKPHIX-UHFFFAOYSA-N
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Description

3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a benzodioxin moiety, which is a fused ring system containing oxygen atoms. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Benzodioxin Moiety: The benzodioxin moiety can be introduced through a condensation reaction between a catechol derivative and an appropriate aldehyde or ketone.

    Chlorination and Amidation: The final steps involve chlorination of the benzothiophene core and subsequent amidation with the benzodioxin derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential interactions with biological targets can be studied. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated. Its unique structure may allow for the development of new treatments for various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its reactivity and functional groups make it a versatile building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
  • 3-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridin-2-amine

Uniqueness

Compared to similar compounds, 3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups. The presence of both the benzothiophene core and the benzodioxin moiety provides a distinct reactivity profile and potential for diverse applications.

Properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-10-2-4-12-15(8-10)24-17(16(12)19)18(21)20-11-3-5-13-14(9-11)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPOKIRCHKPHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide
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3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 3
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3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide
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3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 5
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3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-benzothiophene-2-carboxamide

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